4,5-dihydroxy-6-methyl-2H-chromen-2-one

Catalog No.
S16113740
CAS No.
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dihydroxy-6-methyl-2H-chromen-2-one

Product Name

4,5-dihydroxy-6-methyl-2H-chromen-2-one

IUPAC Name

4,5-dihydroxy-6-methylchromen-2-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-3-7-9(10(5)13)6(11)4-8(12)14-7/h2-4,11,13H,1H3

InChI Key

NLKDLENGNDMOEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)OC(=O)C=C2O)O

4,5-Dihydroxy-6-methyl-2H-chromen-2-one, also known as a derivative of coumarin, is a naturally occurring compound characterized by its chromenone structure. This compound features two hydroxyl groups at the 4 and 5 positions and a methyl group at the 6 position of the chromenone ring. Its chemical formula is C10H10O4C_{10}H_{10}O_4, and it has gained attention for its potential biological activities and applications in various fields, including pharmacology and organic synthesis.

The chemical reactivity of 4,5-dihydroxy-6-methyl-2H-chromen-2-one is influenced by its functional groups. Key types of reactions include:

  • Substitution Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction Reactions: The compound can undergo reduction to modify the chromenone core or its substituents, potentially altering its biological activity.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Research has indicated that 4,5-dihydroxy-6-methyl-2H-chromen-2-one exhibits various biological activities. It has been studied for its potential as an anti-cancer agent, particularly through its inhibitory effects on specific proteins involved in cell survival pathways, such as Mcl-1 . Additionally, compounds with similar structures have shown antioxidant properties and the ability to modulate inflammatory responses, suggesting that this compound may have therapeutic potential in treating oxidative stress-related diseases .

Several synthesis methods for 4,5-dihydroxy-6-methyl-2H-chromen-2-one have been reported:

  • Pechmann Condensation: This method involves the reaction of phenolic compounds with β-keto esters in the presence of an acid catalyst. This approach is commonly used to synthesize various coumarin derivatives, including the target compound.
  • Mechanochemical Synthesis: Recent studies have explored environmentally friendly mechanochemical methods that utilize solid-state reactions under solvent-free conditions, enhancing yield and reducing waste .
  • Reflux Methods: Traditional refluxing techniques using solvents like dimethylformamide have also been employed to achieve good yields of this compound through various substitution and condensation reactions .

4,5-Dihydroxy-6-methyl-2H-chromen-2-one finds applications in several areas:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for drug development against cancer and other diseases.
  • Natural Products Chemistry: It serves as a precursor for synthesizing more complex natural products and derivatives with enhanced properties.
  • Antioxidant Agents: Its potential antioxidant activity makes it useful in formulations aimed at combating oxidative stress.

Studies on the interactions of 4,5-dihydroxy-6-methyl-2H-chromen-2-one with biological targets have revealed insights into its mechanism of action. For instance, it has been shown to interact with Mcl-1 through hydrogen bonding facilitated by its hydroxyl groups. This interaction may lead to the modulation of apoptotic pathways in cancer cells . Additionally, research has indicated that variations in substituents on the chromenone core can significantly affect its binding affinity and biological efficacy.

Several compounds share structural similarities with 4,5-dihydroxy-6-methyl-2H-chromen-2-one. These include:

Compound NameStructural FeaturesUnique Characteristics
4-MethylcoumarinLacks hydroxyl groups; contains only a methyl groupExhibits different biological activities compared to dihydroxy derivatives
7-HydroxycoumarinContains one hydroxyl group at position 7Known for strong antioxidant properties
Esculetin (6,7-dihydroxycoumarin)Contains two hydroxyl groups at positions 6 and 7Exhibits significant anti-inflammatory activity
CoumarinBasic structure without additional functional groupsServes as a parent structure for many derivatives

Uniqueness: The presence of both hydroxyl groups at positions 4 and 5 along with a methyl group at position 6 distinguishes 4,5-dihydroxy-6-methyl-2H-chromen-2-one from other coumarins. This specific arrangement enhances its reactivity and potential biological activities compared to simpler derivatives like coumarin itself or other substituted coumarins .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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